molecular formula C19H15ClF3NO7 B128664 Lactofen CAS No. 77501-63-4

Lactofen

Cat. No. B128664
CAS RN: 77501-63-4
M. Wt: 461.8 g/mol
InChI Key: CONWAEURSVPLRM-UHFFFAOYSA-N
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Description

Lactofen is a complex ester of acifluorfen and is a nitrophenyl ether selective herbicide and fungicide . It is used in postemergence applications to certain crops which are resistant to its action . It is commonly used to control broadleaved weeds in soybean, cereals, potatoes, and peanuts .


Synthesis Analysis

The synthesis of Lactofen involves an esterification reaction on acifluorfen and 2-ethyl chloropropionate in an organic solvent in the presence of acid-binding agents . The reaction system is stable and the emission of pollutants is reduced .


Molecular Structure Analysis

Lactofen is a complex ester of acifluorfen and is a nitrophenyl ether .


Chemical Reactions Analysis

Lactofen has a chiral carbon center and exists as a pair of enantiomers (R- and S-lactofen) . Both loach and rat liver microsomes had the ability to metabolize rac-lactofen . R-lactofen was preferentially metabolized in loach liver microsome, while S-lactofen was preferentially metabolized in rat liver microsome .


Physical And Chemical Properties Analysis

Lactofen is a dark brown to tan solid . It is insoluble in water and has a very low solubility in water . It binds tightly to soil and is then broken down in between one and seven days .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Lactofen is subject to microbial degradation in the environment, as evidenced by studies involving Brevundimonas sp. LY-2, which showed significant degradation of lactofen. This bacterium degraded lactofen via ester bond cleavage catalyzed by esterase, suggesting a potential pathway for environmental bioremediation (Liang et al., 2010).
  • Research on Edaphocola flava HME-24 revealed the enzyme LanE's role in lactofen transformation, demonstrating enantioselective degradation and enhancing our understanding of lactofen's environmental behavior (Hu et al., 2020).

Agricultural Applications

  • Studies on soybean cultivars showed that lactofen, along with the phytohormone kinetin, influences morpho-agronomic traits, carbohydrate partitioning, and yield, indicating its utility in optimizing soybean cultivation (Martins et al., 2020).
  • Another study highlighted lactofen's induction of cell death and expression of defense-related genes in soybean, offering insights into its potential as a disease resistance-inducing agent (Graham, 2005).
  • Lactofen's application as a growth inhibitor in soybeans has been shown to improve plant architecture and root development, thereby enhancing productive efficiency, especially in terms of increased grain production (Pelisser da Rosa et al., 2020).

Ecotoxicology

  • Enantioselective bioaccumulation, metabolism, and toxic effects of lactofen and its metabolites were observed in zebrafish, providing crucial insights into the environmental risks of chiral pesticides (Wang et al., 2018).
  • The effect of lactofen on isoflavone concentration in soybean seed was also studied, suggesting a potential for increasing certain nutritional components in crops (Nelson et al., 2007).

Safety And Hazards

Lactofen is slightly to non-toxic to humans when ingested or inhaled . It can cause skin irritation including reddening, swelling, and possibly corrosive burns . It is a severe eye irritant and can cause permanent damage to eyes when there is sufficient exposure .

Relevant Papers

  • "Herbicidal activity and differential metabolism of lactofen in rat and loach on an enantiomeric level" .
  • "Soil Amendment: A Technique for Soil Remediation of Lactofen" .
  • "Effects of Salinity on Herbicide Lactofen Residues in Soil" .

properties

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)13-9-12(5-6-15(13)24(27)28)31-16-7-4-11(8-14(16)20)19(21,22)23/h4-10H,3H2,1-2H3
Source PubChem
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InChI Key

CONWAEURSVPLRM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
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Molecular Formula

C19H15ClF3NO7
Record name LACTOFEN
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DSSTOX Substance ID

DTXSID7024160
Record name Lactofen
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Molecular Weight

461.8 g/mol
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Physical Description

Lactofen is a dark brown to tan solid. Insoluble in water. Used as an herbicide., Tan to dark brown solid; [HSDB] Off-white solid; [MSDSonline]
Record name LACTOFEN
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Record name Lactofen
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Solubility

Solubility in isopropanol = 20%; soluble in acetone and xylene, In water, 0.1 mg/L at 25 °C
Record name LACTOFEN
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Density

1.391 at 25 °C
Record name LACTOFEN
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Vapor Pressure

0.00000007 [mmHg], 7X10-8 mm Hg at 25 °C
Record name Lactofen
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Mechanism of Action

Lactofen belongs to the diphenylether class of herbicides, which targets protoporphyrinogen oxidase, which in turn causes singlet oxygen generation. In tolerant plants like soybean (Glycine max), the chemical nonetheless causes necrotic patches called "bronzing" in contact areas. Here it is shown that such bronzing is accompanied by cell death, which was quantified from digital microscopic images using Assess Software. Cellular autofluorescence accompanied cell death, and a homolog of the cell death marker gene, Hsr203j, was induced by lactofen in treated soybean tissues. Thus, this form of chemically induced cell death shares some hallmarks of certain types of programmed cell death. In addition to the cell death phenotype, lactofen caused enhanced expressions of chalcone synthase and chalcone reductase genes, mainly in the exposed and immediately adjacent (proximal) cells. Furthermore, isoflavone synthase genes, which are wound inducible in soybean, were up-regulated by lactofen in both proximal and distal cell zones in minimally wounded cotyledons and further enhanced in wounded tissues. Moreover, if the wall glucan elicitor from Phytophthora sojae was present during lactofen treatment, the induction of isoflavone synthase was even more rapid. These results are consistent with the fact that lactofen triggers massive isoflavone accumulations and activates the capacity for glyceollin elicitation competency. In addition, lactofen induces late expression of a selective set of pathogenesis-related (PR) protein genes, including PR-1a, PR-5, and PR-10, mainly in treated proximal tissues. These various results are discussed in the context of singlet oxygen-induced responses and lactofen's potential as a disease resistance-inducing agent., A technical grade of lactofen (1'[carboethoxy]ethyl 5-[2-chloro-4-[trifluoro-methyl] phenoxy]-2-nitrobenzoate) has been shown to induce liver tumors in mice. To determine a possible mechanism of action, the effect of exposure for 7 weeks to dietary concentrations of 2, 10, 50, and 250 ppm technical grade lactofen and 250 ppm of pure lactofen was studied for various liver parameters in groups of male and female CD-1 mice. Liver-weight to body-weight ratio, liver catalase, liver acyl-CoA oxidase, liver cell cytoplasmic eosinophilia, nuclear and cellular size, and peroxisomal staining were increased by the tumorigenic dose of lactofen, i.e., 250 ppm, in a fashion similar to the comparison chemical nafenopin (500 ppm), which is a peroxisome proliferator. Lower doses of lactofen that were reported as nontumorigenic had little or no effect on these parameters., Based on the weight-of-the-evidence of the toxicity database, there are sufficient data to classify lactofen as a non-genotoxic hepatocarcinogen in rodents with peroxisome proliferation being a plausible mode of action. Studies with transgenic mouse confirmed that essentially all of the of the effects of PPs in rodent liver are mediated by PPAR .
Record name LACTOFEN
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Product Name

Lactofen

Color/Form

Dark brown to tan

CAS RN

77501-63-4
Record name LACTOFEN
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Record name Lactofen
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Record name Lactofen [ANSI]
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Record name Lactofen
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Record name LACTOFEN
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Record name LACTOFEN
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Melting Point

44-46 °C
Record name LACTOFEN
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,280
Citations
RA Wichert, RE Talbert - Weed Science, 1993 - cambridge.org
… of soybeans to early postemergence applications of lactofen and to measure crop recovery. … 1 of lactofen, respectively. Severity of leaf injury depended on leaf size at the time of lactofen …
Number of citations: 61 www.cambridge.org
EK Dann, BW Diers, R Hammerschmidt - Phytopathology, 1999 - Am Phytopath Society
… lactofen was applied at the R1 stage in 1997. Disease severity was not reduced by lactofen … High levels of glyceollin accumulated in lactofen-injured leaves collected from field plots in …
Number of citations: 108 apsjournals.apsnet.org
MY Graham - Plant physiology, 2005 - academic.oup.com
… lactofen treatment, the induction of isoflavone synthase was even more rapid. These results are consistent with the fact that lactofen … In addition, lactofen induces late expression of a …
Number of citations: 73 academic.oup.com
J Diao, C Lv, X Wang, Z Dang, W Zhu… - Journal of agricultural …, 2009 - ACS Publications
… of lactofen was enantioselective, and the dissipation of lactofen … lactofen from the incubation of (S)-lactofen in aerobic soil 2 after (a) 0 and (b) 72 h and from the incubation of (R)-lactofen …
Number of citations: 51 pubs.acs.org
SS Kolhe, NK Choubey… - Indian Journal of Weed …, 1998 - indianjournals.com
Soybean is one of the promising oilseeds In eastern Madhya Pradesh. However, its productivity is not high due to heavy infestation. Weeds are the foremost biotic constraints in …
Number of citations: 20 www.indianjournals.com
J Diao, P Xu, P Wang, D Lu, YL Lu… - Journal of agricultural …, 2010 - ACS Publications
… of lactofen and its main metabolites (acifluorfen, an achiral compound; desethyl lactofen, a … of individual enantiomers of lactofen and desethyl lactofen in acute toxicity to Daphnia magna …
Number of citations: 62 pubs.acs.org
X Jing, J Yang, T Wang - Water, Air, & Soil Pollution, 2018 - Springer
… on the fate of herbicide lactofen in soil, laboratory … Lactofen and two major metabolites desethyl lactofen and acifluorfen were analyzed using HPLC-MS/MS. The degradation of lactofen …
Number of citations: 15 link.springer.com
F Wang, D Liu, H Qu, L Chen, Z Zhou, P Wang - Water research, 2016 - Elsevier
… of the chiral herbicide lactofen and its three metabolites (desethyl lactofen, … lactofen > racemic-desethyl lactofen > (R)-desethyl lactofen > racemic-lactofen > (S)-lactofen > (R)-lactofen > …
Number of citations: 25 www.sciencedirect.com
J Cheng, C Yuan, TL Graham - Phytochemistry, 2011 - Elsevier
An integrated LC-MS and NMR metabolomic study was conducted to investigate metabolites whose formation was induced by lactofen (1), a soybean (Glycine max L.) disease …
Number of citations: 43 www.sciencedirect.com
PA Dotray, WJ Grichar, TA Baughman… - Peanut …, 2012 - meridian.allenpress.com
… in 2005 and 2006 to evaluate peanut tolerance to lactofen. Lactofen at 220 g ai/ha plus crop oil … Lactofen caused visible leaf bronzing at all locations. Yield loss was observed when …
Number of citations: 13 meridian.allenpress.com

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